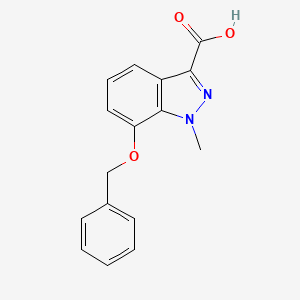
3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester is a deuterated derivative of 3-Cyclopropyl-3-oxopropanoic acid. This compound is notable for its use as a reagent in the synthesis of various pharmaceuticals, including Pitavastatin. The deuterium labeling in this compound makes it particularly useful in metabolic research and other scientific applications.
Méthodes De Préparation
The synthesis of 3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester typically involves the esterification of 3-Cyclopropyl-3-oxopropanoic acid with methanol in the presence of a deuterium source. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals like Pitavastatin.
Biology: The deuterium labeling allows for the study of metabolic pathways in vivo, providing insights into biological processes.
Medicine: This compound is used in the development of drugs targeting metabolic disorders, such as obesity, by inhibiting enzymes like acetyl-CoA carboxylase.
Industry: It is employed in the production of fine chemicals and as a standard in analytical chemistry for the identification and quantification of compounds.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester involves its role as an inhibitor of the enzyme acetyl-CoA carboxylase. This enzyme is crucial in fatty acid synthesis, and its inhibition can lead to reduced lipid accumulation in cells. The molecular targets include the active site of acetyl-CoA carboxylase, where the compound binds and prevents the enzyme from catalyzing its reaction. This pathway is significant in the treatment of metabolic disorders.
Comparaison Avec Des Composés Similaires
3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester can be compared with other similar compounds, such as:
Methyl 3-Cyclopropyl-3-oxopropanoate: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
Methyl 2-(Cyclopropylcarbonyl)acetate: Another ester with a similar structure but different functional groups, used in organic synthesis.
β-Oxo-cyclopropanepropanoic-d5 Acid Methyl Ester: A closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in metabolic studies and provides distinct advantages in scientific research.
Propriétés
IUPAC Name |
methyl 3-oxo-3-(1,2,2,3,3-pentadeuteriocyclopropyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)4-6(8)5-2-3-5/h5H,2-4H2,1H3/i2D2,3D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJWDPRXCXJDPK-WHVBSWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)CC(=O)OC)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)



![6,9,14,16,24-pentazahexacyclo[11.11.0.02,10.03,8.014,23.017,22]tetracosa-1(24),2,4,6,8,10,12,15,17,19,22-undecaene](/img/structure/B585942.png)








